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Compound of Interest

Compound Name:
6-methoxy-1H-pyrrolo[3,2-

c]pyridin-3-amine

CAS No.: 1190315-66-2

Cat. No.: B3219143 Get Quote

Executive Summary & Biological Rationale[1][2]
The Colony-Stimulating Factor-1 Receptor (CSF-1R, also known as FMS) is a receptor tyrosine

kinase essential for the survival, proliferation, and differentiation of mononuclear phagocytes

(macrophages, monocytes, osteoclasts).[1] Aberrant FMS signaling is implicated in metastatic

cancer (via tumor-associated macrophages), rheumatoid arthritis, and tenosynovial giant cell

tumors.

While 7-azaindole (pyrrolo[2,3-b]pyridine) has been the dominant scaffold for FMS inhibitors

(e.g., Pexidartinib/PLX3397), the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a

"privileged but under-explored" chemical space. The 5-azaindole core offers distinct vectors for

hydrogen bonding and solubility profiles due to the specific placement of the pyridine nitrogen

(N5).

This guide details the rational synthesis of 5-azaindole-based FMS inhibitors, specifically

focusing on 1-aryl-4-amino-1H-pyrrolo[3,2-c]pyridine derivatives, which have shown nanomolar

potency (IC50 ~30 nM) and high selectivity against FMS kinase.

CSF-1R Signaling Pathway Context
The following diagram illustrates the FMS signaling cascade and the intervention point for 5-

azaindole inhibitors (Type I ATP-competitive inhibition).
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Caption: Figure 1: Mechanism of Action. The 5-azaindole inhibitor targets the intracellular ATP-

binding pocket of FMS, preventing autophosphorylation and downstream macrophage
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activation.

Retrosynthetic Analysis
To access the target 1-aryl-4-amino-5-azaindole class, we employ a convergent strategy. The

5-azaindole core is constructed first, followed by regioselective functionalization.[2][3][4] The

critical challenge is distinguishing the reactivity of the pyrrole nitrogen (N1) vs. the pyridine

nitrogen (N5) and activating the C4 position for nucleophilic aromatic substitution (SNAr).
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Caption: Figure 2: Retrosynthetic disconnection of the target FMS inhibitor. The strategy relies

on late-stage C4-amination and N1-arylation.

Detailed Experimental Protocols
Phase 1: Synthesis of the 5-Azaindole Core
Objective: Synthesize 1H-pyrrolo[3,2-c]pyridine from commercially available pyridines.

Reaction Scheme:

Iodination: 4-Aminopyridine → 4-Amino-3-iodopyridine.

Sonogashira Coupling: + Trimethylsilylacetylene (TMSA).

Cyclization: Base-mediated ring closure.[2]

Protocol 1.1: Preparation of 4-Amino-3-iodopyridine

Reagents: 4-Aminopyridine (1.0 eq), Periodic acid (

, 0.25 eq), Iodine (

, 0.5 eq),
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(aq), Acetic acid.

Procedure:

Dissolve 4-aminopyridine (50 mmol) in acetic acid (150 mL) and water (30 mL).

Add concentrated

(4 mL).

Add

and

sequentially.

Heat to 80°C for 4 hours.

Quench: Pour into 10%

to remove excess iodine. Neutralize with NaOH to pH 9.

Isolation: Extract with EtOAc (3x). Recrystallize from ethanol.

Yield Target: >70%.[3][5]

Protocol 1.2: One-Pot Sonogashira/Cyclization to 5-Azaindole

Reagents: 4-Amino-3-iodopyridine (1.0 eq), TMS-acetylene (1.5 eq),

(5 mol%), CuI (10 mol%),

(3.0 eq), DMF. KOtBu (2.5 eq) for cyclization.

Procedure:

Coupling: Under

, mix aryl iodide, Pd catalyst, CuI, and

in DMF. Add TMS-acetylene dropwise. Stir at RT for 12 h.
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Cyclization: Add KOtBu directly to the reaction mixture (or isolate the intermediate alkyne if

preferred). Heat to 80°C for 2 h.

Workup: Dilute with water, extract with EtOAc.

Purification: Flash chromatography (DCM/MeOH 95:5).

Checkpoint: 1H NMR should show characteristic pyrrole peaks at

6.6 and 7.4 ppm.

Phase 2: Activation of the C4 Position
To install the amine "head" group (crucial for hinge binding), the C4 position must be activated.

5-azaindole is electron-rich; direct SNAr is difficult without activation. We use the N-oxide route.

Protocol 2.1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

N-Oxidation:

Dissolve 5-azaindole in DME/DCM. Add m-CPBA (1.2 eq). Stir at RT for 4 h.

Isolate the N-oxide (precipitate or column).

Chlorination:

Suspend the N-oxide in

(excess, acts as solvent).

Heat to reflux (105°C) for 3-5 h.

Critical Safety Step: Quench excess

by slowly pouring the reaction mixture onto ice/water with vigorous stirring (Exothermic!).
Neutralize with

.

Extract with DCM.
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Result: 4-Chloro-5-azaindole (Solid).

Phase 3: Library Synthesis (FMS Inhibitor Assembly)
Target Structure: 1-(Aryl)-4-(Alkyl/Arylamino)-1H-pyrrolo[3,2-c]pyridine.

Protocol 3.1: N1-Arylation (The "Tail")

Rationale: The N1-aryl group often occupies the hydrophobic pocket adjacent to the

gatekeeper residue.

Method: Chan-Lam Coupling (Copper-mediated).

Reagents: 4-Chloro-5-azaindole (1.0 eq), Arylboronic acid (2.0 eq),

(1.0 eq), Pyridine (2.0 eq), Molecular sieves (4Å), DCM.

Procedure:

Combine all reagents in DCM.

Stir open to air (or under

balloon) at RT for 24-48 h.

Filter through Celite. Purify via silica gel.

Protocol 3.2: C4-Amination (The "Head")

Rationale: The amino group at C4 forms the critical H-bond with the kinase hinge region

(Glu/Cys residues).

Method: Buchwald-Hartwig or High-Temp SNAr.

SNAr Procedure (Preferred for 4-Cl-5-azaindoles):

Mix 1-aryl-4-chloro-5-azaindole (1.0 eq) with the desired amine (e.g., 3-aminobenzoate or

aliphatic amine) (3.0 eq).
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Solvent: n-Butanol or NMP.

Microwave irradiation: 160°C for 30-60 mins.

Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & Validation
Key Characterization Markers
When validating the synthesis, look for these specific NMR signatures:

Position
1H NMR Shift
(approx)

Multiplicity Diagnostic Note

H2 (Pyrrole) 7.3 - 7.5 ppm Doublet (d)
Disappears if C2

substituted.

H3 (Pyrrole) 6.6 - 6.8 ppm Doublet (d)
Characteristic of

azaindole core.

H6 (Pyridine) 8.2 - 8.4 ppm Doublet (d)
Deshielded by

adjacent N.

H7 (Pyridine) 7.2 - 7.4 ppm Doublet (d)
Coupling constant

Hz.

N1-H 11.0 - 12.0 ppm Broad Singlet
Absent in N1-arylated

product.

QC Criteria for Biological Assay
Purity: >95% by LC-MS (UV 254 nm).

Identity: Confirmed by 1H NMR and HRMS.

Solvent Residue: DMSO/DMF < 0.5% (critical for cellular toxicity assays).

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3219143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect

against FMS kinase."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 851–

862.

Song, J. J., et al. (2002). "A general synthesis of 5-azaindoles." Journal of Organic

Chemistry, 67(11), 3924-3926.

Tapmeyer, M., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-

c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal

Chemistry, 56(21), 8834–8863.

Plexxikon Inc. (2013). "Design and pharmacology of a highly specific dual FMS and KIT

kinase inhibitor (PLX647)." Proceedings of the National Academy of Sciences, 110(14),

5689-5694.

Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors."

Molecules, 19(12), 19937-19969.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3219143?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3219143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

